5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid
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Overview
Description
5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, methoxy, and chloro functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenylamine, which is then reacted with thioxomethylamine and 2-chloro-benzoic acid under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 5-Bromopyridine-3-boronic acid
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde
Uniqueness
Compared to similar compounds, 5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H14BrClN2O4S |
---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
5-[3-(5-bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]-2-chlorobenzoic acid |
InChI |
InChI=1S/C18H14BrClN2O4S/c1-26-15-6-3-11(19)8-10(15)2-7-16(23)22-18(27)21-12-4-5-14(20)13(9-12)17(24)25/h2-9H,1H3,(H,24,25)(H2,21,22,23,27) |
InChI Key |
IZTOTAQCKOFSRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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